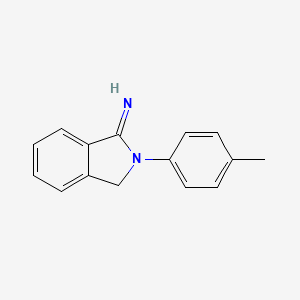

2-(4-methylphenyl)-3H-isoindol-1-imine

Description

Contextualization of the Isoindoline (B1297411) Framework in Organic Chemistry

The isoindoline ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrolidine ring, is a privileged scaffold in organic synthesis. nih.gov Its structural rigidity and the presence of a nitrogen atom provide a versatile platform for the development of a wide array of chemical entities. The isoindoline core is found in numerous natural products and has been extensively utilized in the design of synthetic compounds with diverse biological activities. This framework's importance is underscored by its presence in various approved drugs, highlighting its clinical relevance. nih.gov

Significance of the Imino-Functionalized Isoindole Core in Chemical Sciences

The introduction of an imine group at the 1-position of the isoindole core, creating the isoindol-1-imine scaffold, significantly influences the molecule's electronic properties and reactivity. Imines, in general, are crucial functional groups in organic chemistry, participating in a variety of chemical transformations. nih.gov In the context of the isoindole core, the imino group can act as a key intermediate for the synthesis of more complex heterocyclic systems. The nitrogen atom of the imine can be further functionalized, and the carbon-nitrogen double bond offers a site for nucleophilic attack, enabling the construction of diverse molecular architectures. While the isoindolinone (lactam) analogues have been more extensively studied, the isoindol-1-imine core represents a reactive and versatile synthon for organic synthesis.

Overview of Research Trajectories for Isoindol-1-imine Derivatives

Research into isoindol-1-imine derivatives has primarily focused on their synthetic accessibility and their utility as building blocks in organic synthesis. Methodologies for the preparation of N-substituted isoindol-1,3-diones are well-established, and these compounds serve as precursors for a variety of isoindoline-based structures. researchgate.net The synthesis of imines from corresponding ketones or aldehydes is a fundamental transformation in organic chemistry, and these methods can be conceptually applied to the synthesis of isoindol-1-imines from their isoindolinone counterparts. nih.gov The exploration of the biological activities of isoindol-1-imine derivatives is an emerging area, with the broader class of isoindoline derivatives showing promise in various therapeutic areas. mdpi.com

Specific Research Focus on 2-(4-Methylphenyl)-3H-isoindol-1-imine

Despite the general interest in the isoindol-1-imine scaffold, specific and detailed research focused solely on This compound is not extensively documented in publicly available scientific literature. Much of the existing research revolves around related structures, such as isoindolinones and phthalimides bearing a 4-methylphenyl (p-tolyl) substituent. For instance, the synthesis and characterization of compounds like 3-[1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid have been reported, providing insights into the chemical behavior of the N-(p-tolyl)isoindolinone framework. mdpi.com

The synthesis of the target imine would likely involve the reaction of the corresponding lactam, 2-(4-methylphenyl)isoindolin-1-one, with a suitable imine-forming reagent. The characterization of such a compound would rely on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to confirm the presence of the characteristic C=N bond of the imine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-3H-isoindol-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)15(17)16/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWGRIRFMISXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501229442 | |

| Record name | 2,3-Dihydro-2-(4-methylphenyl)-1H-isoindol-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27408-85-1 | |

| Record name | 2,3-Dihydro-2-(4-methylphenyl)-1H-isoindol-1-imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27408-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-(4-methylphenyl)-1H-isoindol-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methylphenyl 3h Isoindol 1 Imine and Analogues

Established Synthetic Routes for Isoindol-1-imine Systems

The synthesis of the isoindol-1-imine core is accessible through several well-established routes. These methods often involve the construction of the heterocyclic ring from acyclic precursors through condensation or cyclization reactions. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final product.

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly convergent and atom-economical, making it an attractive strategy for the synthesis of isoindol-1-imine derivatives.

A prevalent and effective method for the synthesis of isoindol-1-imines involves the use of 2-cyanobenzaldehyde as a key precursor. This bifunctional molecule contains both a nitrile and an aldehyde group, which can react sequentially with different nucleophiles to build the isoindol-1-imine ring system.

A catalyst-free, one-pot, three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound provides an efficient and environmentally friendly route to isoindol-1-imine derivatives. This reaction can be carried out in water at room temperature, affording excellent yields of the desired products researchgate.net. The reaction proceeds through the initial formation of an imine from 2-cyanobenzaldehyde and the primary amine, followed by a Knoevenagel-type condensation with the active methylene compound and subsequent intramolecular cyclization.

| Entry | Amine | Active Methylene Compound | Product | Yield (%) |

| 1 | Benzylamine | 1,3-Dimethylbarbituric Acid | 4-(2-benzyl-3-iminoisoindolin-1-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 95 |

| 2 | p-Toluidine | Meldrum's Acid | 5-(3-imino-2-(p-tolyl)isoindolin-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 92 |

| 3 | Aniline | 5,5-Dimethylcyclohexane-1,3-dione | 5,5-dimethyl-2-(3-imino-2-phenylisoindolin-1-ylidene)cyclohexane-1,3-dione | 94 |

| 4 | 4-Chloroaniline | 1,3-Cyclohexanedione | 2-(2-(4-chlorophenyl)-3-iminoisoindolin-1-ylidene)cyclohexane-1,3-dione | 90 |

Table 1: Synthesis of Isoindol-1-imine Derivatives via Three-Component Condensation with 2-Cyanobenzaldehyde.

Another versatile approach to isoindole systems involves the use of o-phthalaldehyde as a starting material. A three-component reaction of o-phthalaldehyde, a primary amine, and a suitable third component can lead to the formation of stable isoindole derivatives. For instance, the reaction of phthalaldehyde, primary amines, and thiols can produce highly fluorescent 1-thio-substituted isoindoles researchgate.netnih.gov.

The proposed mechanism for this reaction involves the initial formation of an imine from phthalaldehyde and the amine. This is followed by the nucleophilic attack of the thiol on the second aldehyde group, leading to a thioacetal-like intermediate. Subsequent intramolecular cyclization and dehydration afford the final isoindole product researchgate.net. While this method primarily yields 1-thioisoindoles, it demonstrates the utility of phthalaldehyde in multi-component strategies for constructing the isoindole core.

A three-component coupling reaction of ortho-phthalaldehyde, 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO), and various primary amines has also been reported to afford novel phosphorus-substituted stable isoindoles in good to excellent yields researchgate.net.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | 3-Pentylamine | 2-(Pentan-3-yl)-1-(6-oxido-6H-dibenzo[c,e] researchgate.netumich.eduoxaphosphinin-6-yl)-1,2-dihydro-2H-isoindole | 94 |

| 2 | Benzylamine | 2-Benzyl-1-(6-oxido-6H-dibenzo[c,e] researchgate.netumich.eduoxaphosphinin-6-yl)-1,2-dihydro-2H-isoindole | 92 |

| 3 | 2-Phenylethylamine | 1-(6-Oxido-6H-dibenzo[c,e] researchgate.netumich.eduoxaphosphinin-6-yl)-2-phenethyl-1,2-dihydro-2H-isoindole | 89 |

Table 2: Synthesis of Phosphorus-Substituted Isoindoles from o-Phthalaldehyde.

As highlighted in section 2.1.1.1, the inclusion of active methylene compounds is a key feature of many multi-component strategies for the synthesis of isoindol-1-imines. These compounds serve as carbon nucleophiles that react with the imine intermediate, leading to the formation of a new carbon-carbon bond and facilitating the subsequent cyclization to the isoindol-1-imine ring system.

A notable example is the catalyst-free, one-pot synthesis of 4-(2-substituted-3-iminoisoindolin-1-ylidene)-1-substituted-3-methyl-1H-pyrazol-5(4H)-one derivatives. This reaction proceeds via a cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and a pyrazolone derivative (an active methylene compound), achieving excellent yields in refluxing ethanol umich.eduumich.edu.

| Entry | Amine (R1) | Pyrazolone (R2) | Product | Yield (%) |

| 1 | C6H5CH2 | H | 4a | 93 |

| 2 | 4-ClC6H4CH2 | H | 4b | 94 |

| 3 | 4-MeOC6H4CH2 | H | 4c | 92 |

| 4 | C6H5CH2 | Me | 4j | 94 |

| 5 | n-propyl | H | 4g | 94 |

Table 3: Synthesis of Isoindol-1-imine Analogues using Pyrazolone as an Active Methylene Compound. umich.edu

Transition Metal-Catalyzed Annulation and Cyclization Processes

Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex heterocyclic molecules, including isoindol-1-imines. These methods often involve the activation of C-H or N-H bonds, leading to novel bond formations and the construction of the desired ring system under mild reaction conditions.

Rhodium catalysis has been successfully employed for the one-pot synthesis of isoindole derivatives through a multicomponent dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines. This innovative three-component cycloaddition of readily available benzaldehyde, amine, and vinyl ketone proceeds via Rh-catalyzed C-H/N-H dehydrocoupling reactions rsc.org. In the presence of a rhodium catalyst and a copper oxidant, multiple C-H and N-H bonds are activated, leading to the formation of one new C-C and two new C-N bonds, ultimately constructing the isoindole ring system in good to very high isolated yields.

| Entry | Benzaldehyde | Amine | Vinyl Ketone | Product | Yield (%) |

| 1 | Benzaldehyde | Aniline | Ethyl vinyl ketone | 1-(1,3-diphenyl-1H-isoindol-1-yl)propan-1-one | 85 |

| 2 | 4-Methylbenzaldehyde | Aniline | Ethyl vinyl ketone | 1-(3-phenyl-1-(p-tolyl)-1H-isoindol-1-yl)propan-1-one | 82 |

| 3 | Benzaldehyde | 4-Methoxyaniline | Ethyl vinyl ketone | 1-(1-(4-methoxyphenyl)-3-phenyl-1H-isoindol-1-yl)propan-1-one | 78 |

| 4 | 4-Chlorobenzaldehyde | Aniline | Phenyl vinyl ketone | (1-(4-chlorophenyl)-3-phenyl-1H-isoindol-1-yl)(phenyl)methanone | 75 |

Table 4: Rhodium-Catalyzed Dehydrogenative Annulation for the Synthesis of Isoindole Derivatives.

This strategy represents a highly efficient and atom-economical approach to functionalized isoindoles, showcasing the power of transition metal catalysis in the construction of complex heterocyclic scaffolds from simple and readily available starting materials.

Palladium-Catalyzed Approaches to Isoindol-1-imines

Palladium catalysis is a powerful tool in organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency. In the context of isoindol-1-imine synthesis, palladium catalysts facilitate key cyclization and coupling steps. While direct palladium-catalyzed synthesis of the parent 3H-isoindol-1-imine is less commonly detailed, the synthesis of related isoindolinones and isoquinolinones via palladium-catalyzed intramolecular C-H amidation and cascade reactions provides a foundational framework. researchgate.netbeilstein-journals.org

For instance, Pd/C has been used as a catalyst for intramolecular dehydrogenative C(sp³)–H amidation to produce isoindolinones, a process that proceeds without the need for stoichiometric oxidants. researchgate.net Another strategy involves the cascade cyclocarbopalladation of aryl/alkyl-substituted propargylic amides containing an aryl iodide moiety, followed by Suzuki–Miyaura coupling, which efficiently yields tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.orgnih.gov These methods highlight the potential for palladium-catalyzed routes, such as the coupling of o-halobenzonitriles with amines, to be adapted for the synthesis of 2-aryl-3H-isoindol-1-imines. A proposed reaction could involve the palladium-catalyzed coupling of 2-cyanobenzyl halides with 4-methylaniline, followed by an intramolecular cyclization.

A notable palladium-catalyzed approach provides straightforward access to indoles and isoquinolines through the coupling of aryl bromides with 2-alkynyl benzylazides. organic-chemistry.org In this process, an in situ generated iminophosphorane acts as the nucleophile, attacking the alkyne moiety to initiate cyclization. organic-chemistry.org This type of cascade reaction, utilizing in situ generated nucleophiles, represents a sophisticated strategy that could be conceptually applied to the synthesis of complex isoindol-1-imine derivatives.

Catalyst-Free Synthetic Protocols and Green Chemistry Considerations

In line with the principles of green chemistry, catalyst-free synthetic methods are gaining prominence. These protocols often utilize benign solvents like water or ethanol and may proceed under ambient conditions, minimizing waste and energy consumption. A significant catalyst-free, one-pot method has been developed for synthesizing isoindolin-1-imine derivatives through a cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound. researchgate.net This reaction proceeds efficiently in an aqueous medium at room temperature, offering excellent yields (90–98%) and a simple purification process. researchgate.net

Another approach involves the reaction of an aldehyde and an amine under solvent- and catalyst-free conditions, with the removal of the water byproduct via a vacuum pump to drive the reaction to completion. scirp.org This pressure reduction technique has proven effective for synthesizing various imine derivatives in good yields. scirp.org Such methods are advantageous as they often avoid the need for heating and toxic catalysts. scirp.org

The following table summarizes the results of a study on the catalyst-free reaction between 2-cyanobenzaldehyde, various amines, and an active methylene compound (3-methyl-1H-pyrazol-5(4H)-one) in ethanol. umich.eduumich.edu

| Entry | Amine (R¹NH₂) | Product (R¹) | Yield (%) |

| 1 | Benzylamine | C₆H₄CH₂ | 93 |

| 2 | 4-Chlorobenzylamine | 4-ClC₆H₄CH₂ | 94 |

| 3 | 4-Methoxybenzylamine | 4-MeOC₆H₄CH₂ | 92 |

| 4 | n-Propylamine | n-propyl | 94 |

| 5 | Cyclopentylamine | cyclopentyl | 91 |

| 6 | Isobutylamine | i-Butyl | 90 |

This data demonstrates the high efficiency and broad substrate scope of this environmentally friendly, three-component reaction for creating complex isoindol-1-imine analogues. umich.edu

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has emerged as a valuable technology in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. researchgate.netnih.gov The synthesis of imines is particularly amenable to microwave assistance. For example, the condensation of non-volatile amines with aromatic aldehydes can be achieved in the absence of any catalyst or solvent within minutes under microwave irradiation. organic-chemistry.org

In a specific application, the synthesis of (E)-1-(3-bromobenzylidene)-2-phenylhydrazine was accomplished in 90% yield in just two minutes under microwave irradiation (180 W), a significant improvement over conventional heating methods. researchgate.net Similarly, various heterocyclic compounds, including 2H-chromene derivatives, have been synthesized using microwave-assisted methods, which typically involve heating the reactants in a solvent like DMF or acetic acid at 120°C for 8-10 minutes, compared to several hours of refluxing required for conventional synthesis. mdpi.com This demonstrates that microwave-assisted synthesis is a powerful tool for accelerating the formation of the C=N bond crucial to the isoindol-1-imine structure, making it a highly attractive method for synthesizing 2-(4-methylphenyl)-3H-isoindol-1-imine. researchgate.net

Targeted Synthesis of this compound

The direct synthesis of this compound typically involves the condensation of a phthalic acid derivative with 4-methylaniline (p-toluidine).

Specific Reactant Combinations and Reaction Conditions

The most straightforward and common method for the synthesis of N-aryl isoindol-1-imines is the reaction between 2-cyanobenzaldehyde and a primary aromatic amine. For the target compound, this involves the reaction of 2-cyanobenzaldehyde with 4-methylaniline.

The reaction mechanism proceeds via the initial formation of a Schiff base (imine) between the aldehyde group of 2-cyanobenzaldehyde and the amino group of 4-methylaniline. This is followed by an intramolecular nucleophilic attack of the imine nitrogen onto the carbon atom of the nitrile group, leading to the formation of the five-membered isoindoline (B1297411) ring. This cyclization is a key step in forming the final product. The reaction is typically reversible and acid-catalyzed. lumenlearning.com

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Solvent and Catalyst Effects: For imine synthesis, solvents like THF, DMF, and CH₃CN are often investigated. researchgate.net In many cases, THF provides the highest yields. researchgate.net While some syntheses are catalyst-free, others benefit from acid or metal catalysis. For related oxidative coupling reactions to form imines and amides, a Cu-MOF catalyst with TBHP as an oxidant has been shown to be effective. researchgate.net The pH must be carefully controlled in acid-catalyzed reactions; a pH around 5 is often optimal, as higher pH fails to sufficiently protonate the hydroxyl intermediate for water elimination, and lower pH excessively protonates the amine reactant, rendering it non-nucleophilic. lumenlearning.com

The table below illustrates the optimization of conditions for a model imine synthesis, showcasing the impact of solvent and catalyst loading.

| Entry | Catalyst (mol%) | Oxidant | Solvent | Yield (%) |

| 1 | 10 | TBHP | DMF | 75 |

| 2 | 10 | TBHP | CH₃CN | 80 |

| 3 | 10 | TBHP | THF | 95 |

| 4 | 5 | TBHP | THF | 85 |

| 5 | 20 | TBHP | THF | 95 |

| 6 | 10 | - | THF | No Reaction |

| 7 | - | TBHP | THF | No Reaction |

Data adapted from a model reaction for oxidative amine coupling. researchgate.net

This data underscores the importance of systematic optimization. For the synthesis of this compound, a similar empirical approach would be necessary to determine the ideal conditions, likely starting with a catalyst-free approach in a suitable solvent like ethanol or THF under reflux, and then exploring the effects of mild acid catalysis.

Novel Synthetic Strategies for Isoindol-1-imine Construction

Research into the synthesis of the isoindol-1-imine scaffold continues to yield innovative strategies that offer improved efficiency, diversity, and environmental compatibility.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. A novel, catalyst-free, one-pot three-component reaction has been developed for the synthesis of isoindolin-1-imine analogues. umich.edu This reaction, involving 2-cyanobenzaldehyde, an amine, and 3-methyl-1H-pyrazol-5(4H)-one, proceeds smoothly in refluxing ethanol to provide complex heterocyclic structures in excellent yields. umich.edu This strategy represents a powerful tool for generating libraries of structurally diverse isoindol-1-imine derivatives. nih.gov

Cascade Reactions: Palladium-catalyzed cascade reactions offer an elegant route to complex molecules from simple precursors. beilstein-journals.org As previously mentioned, strategies involving the cyclocarbopalladation of propargylic amides followed by cross-coupling reactions demonstrate the potential for building the isoindoline core and introducing substituents in a controlled manner. beilstein-journals.orgnih.gov

Mercury(I)/Palladium(II)-Catalyzed One-Pot Process: A one-pot, two-step process has been developed for the synthesis of 2-substituted indoles, which shares mechanistic parallels with potential isoindol-1-imine syntheses. mdpi.com This method involves an initial mercury(I)-catalyzed hydroamination of terminal acetylenes with anilines to form ketimines, followed by a palladium(II)-catalyzed cyclization of these imines via C-H activation. mdpi.com Applying this logic, a one-pot reaction starting from a suitably substituted aniline and an alkyne could be envisioned to construct the isoindol-1-imine framework.

These novel strategies, particularly multicomponent reactions, are highly valuable as they align with the principles of atom economy and procedural simplicity, paving the way for the efficient and diversity-oriented synthesis of this compound and its analogues.

Mechanistic Aspects of Isoindol-1-imine Formation Reactions

The formation of the 3H-isoindol-1-imine core, as seen in this compound, proceeds through a series of well-understood mechanistic steps that combine classical imine formation with an intramolecular cyclization. The specific pathway is contingent on the starting materials, but the fundamental transformations involve nucleophilic attack by an amine and subsequent ring closure.

A common synthetic route involves the reaction of a 2-cyanobenzaldehyde with a primary amine, such as 4-methylaniline. The mechanism for this transformation is initiated by the nucleophilic addition of the primary amine to the aldehyde's carbonyl group. libretexts.org This reaction is typically reversible and often catalyzed by acid. lumenlearning.commasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic amine. masterorganicchemistry.com

This initial attack forms a tetrahedral intermediate known as a carbinolamine. libretexts.org Following its formation, the carbinolamine undergoes dehydration to yield an imine. This process involves the protonation of the hydroxyl group, converting it into a good leaving group (water), followed by the elimination of water to form a protonated imine, or iminium ion. Subsequent deprotonation yields the initial, non-cyclized imine intermediate. libretexts.org

The crucial subsequent step is an intramolecular nucleophilic attack where the nitrogen atom of the newly formed imine attacks the carbon atom of the nitrile group. This intramolecular cyclization is the key ring-forming step that generates the five-membered isoindole ring system. The resulting cyclic intermediate then undergoes tautomerization to yield the stable 3H-isoindol-1-imine structure.

Nucleophilic Addition: The primary amine attacks the carbonyl carbon of the aldehyde.

Carbinolamine Formation: A proton transfer results in a neutral carbinolamine intermediate.

Dehydration: Acid-catalyzed elimination of a water molecule forms an iminium ion.

Intermediate Imine Formation: Deprotonation yields a Schiff base intermediate.

Intramolecular Cyclization: The imine nitrogen attacks the electrophilic nitrile carbon.

Tautomerization: A final proton shift results in the aromatic isoindol-1-imine product.

The table below outlines the generalized mechanistic steps for the acid-catalyzed formation of a 3H-isoindol-1-imine from 2-cyanobenzaldehyde and a primary amine.

| Step | Description | Key Intermediate | Role of Catalyst (Acid) |

|---|---|---|---|

| 1 | Protonation of the carbonyl oxygen. | Protonated aldehyde | Activates the carbonyl group, increasing its electrophilicity. |

| 2 | Nucleophilic attack by the primary amine on the carbonyl carbon. | Oxonium ion intermediate | Facilitates the attack of the weak amine nucleophile. |

| 3 | Deprotonation of the nitrogen atom. | Carbinolamine | - |

| 4 | Protonation of the hydroxyl group. | Protonated carbinolamine | Converts the hydroxyl into a good leaving group (H₂O). |

| 5 | Elimination of water. | Iminium ion | Drives the dehydration process forward. |

| 6 | Intramolecular nucleophilic attack of the imine nitrogen on the nitrile carbon. | Cyclic iminium intermediate | - |

| 7 | Tautomerization. | Final 3H-isoindol-1-imine product | Regenerated for the catalytic cycle. |

Alternative synthetic strategies, such as those starting from phthalonitrile (B49051) (1,2-dicyanobenzene), would proceed via a different, yet conceptually similar, mechanistic pathway involving nucleophilic attack on one of the nitrile groups, followed by an intramolecular cyclization involving the second nitrile group. researchgate.net Regardless of the precursors, the formation of the isoindol-1-imine ring is characterized by a critical intramolecular cyclization step following an initial intermolecular nucleophilic addition.

Advanced Methodologies for Structural and Electronic Characterization

Spectroscopic Techniques for Elucidating Chemical Structure

Spectroscopic methods are indispensable for determining the structure of a molecule. Each technique provides unique information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(4-methylphenyl)-3H-isoindol-1-imine, one would expect to see distinct signals for the aromatic protons on the isoindole and the p-tolyl rings, a signal for the methyl group protons, and a signal for the proton at the 3-position of the isoindole ring.

¹³C NMR: This would show the number of unique carbon atoms in the molecule. Expected signals would include those for the sp²-hybridized carbons of the aromatic rings and the imine C=N bond, as well as the sp³-hybridized carbon of the methyl group.

IR spectroscopy is used to identify the presence of specific functional groups. For the target molecule, the most characteristic absorption band would be for the C=N (imine) stretching vibration, typically appearing in the range of 1690-1630 cm⁻¹. Other expected absorptions would include C-H stretches for the aromatic and methyl groups (around 3100-3000 cm⁻¹ and below 3000 cm⁻¹, respectively) and C=C stretching vibrations for the aromatic rings (around 1600-1450 cm⁻¹).

HRMS is a highly accurate method for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS would be used to confirm the molecular formula of this compound, which is C₁₅H₁₂N₂. This technique provides unambiguous confirmation of the molecule's elemental makeup.

X-ray Diffraction Analysis for Solid-State Structural Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information.

Single-crystal X-ray diffraction analysis would yield a three-dimensional model of the molecule's structure in the solid state. This would allow for the precise measurement of all bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking, which govern the material's bulk properties.

Conformation and Stereochemical Insights

Gaining insight into the conformation and stereochemistry of this compound is crucial for understanding its chemical reactivity and potential biological activity. The spatial arrangement of the p-tolyl group relative to the isoindol-1-imine core, including any rotational barriers and preferred orientations, would be of primary interest.

Techniques such as single-crystal X-ray diffraction would be the gold standard for unambiguously determining the solid-state conformation. This method provides precise bond lengths, bond angles, and torsion angles, revealing the planarity of the ring systems and the orientation of the substituent groups. For instance, in related imine structures, X-ray diffraction has been used to confirm the E or Z configuration of the imine double bond and the dihedral angles between aromatic rings.

In the absence of suitable crystals, computational modeling, including Density Functional Theory (DFT) calculations, would be employed to predict the most stable conformations in the gas phase or in solution. These theoretical studies can also elucidate the energy landscape of different conformers and the barriers to their interconversion.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), would provide critical information about through-space proximity of protons, helping to deduce the preferred conformation in solution. For example, NOE correlations between protons on the p-tolyl ring and protons on the isoindole core would indicate a folded or extended conformation.

Methodological Aspects of Purity Assessment in Research

Ensuring the purity of a compound is paramount in any research setting. For this compound, a combination of chromatographic and spectroscopic methods would be employed for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of non-volatile organic compounds. A validated HPLC method would be developed using a suitable stationary phase (e.g., C18) and a mobile phase that provides good resolution between the main compound and any potential impurities, such as starting materials or by-products from its synthesis. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an increasingly important primary method for purity determination. ijrpc.com This technique allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself. ijrpc.com For this compound, specific non-overlapping proton signals in the ¹H NMR spectrum would be integrated and compared to the integral of a known amount of an internal standard. ijrpc.com

In addition to these quantitative methods, qualitative techniques are also essential. Thin-Layer Chromatography (TLC) would be used for rapid screening of reaction progress and purity. Mass spectrometry (MS) and elemental analysis would confirm the molecular weight and elemental composition of the synthesized compound, providing further evidence of its identity and purity.

Below is a hypothetical data table illustrating the kind of information that would be gathered from a comprehensive purity analysis.

| Method | Parameter | Result |

| HPLC | Purity (Area %) | >99.5% |

| qNMR | Purity (mass fraction) | 99.2 ± 0.3% |

| Melting Point | Range | 155-157 °C |

| Elemental Analysis | %C, %H, %N | Consistent with theoretical values |

Chemical Reactivity and Derivatization Pathways

Functionalization of the Isoindol-1-imine Core

The isoindol-1-imine structure is amenable to functionalization through reactions targeting either the imine moiety or the appended aromatic systems.

Nucleophilic Addition Reactions

The carbon atom of the imine group in 2-(4-methylphenyl)-3H-isoindol-1-imine is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of imine chemistry. pearson.com Nucleophilic addition reactions are among the most fundamental methods for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govnih.gov

The general mechanism involves the attack of a nucleophile on the electrophilic imine carbon, leading to a tetrahedral intermediate. pearson.com Depending on the nature of the nucleophile and the reaction conditions, this can lead to a variety of stable adducts. For instance, the addition of organometallic reagents or enolates could be used to install new carbon substituents at the C-1 position of the isoindole core. Similarly, the addition of heteroatomic nucleophiles like amines, thiols, or alcohols would yield aminals, thioaminals, or amino ethers, respectively. nih.gov

These reactions are often catalyzed by acids, which protonate the imine nitrogen, thereby increasing the electrophilicity of the imine carbon and making it more susceptible to attack by weak nucleophiles. libretexts.org The process is typically reversible. libretexts.orgresearchgate.net The stability of imines and the feasibility of their in-situ generation from stable precursors have made nucleophilic additions to imines a powerful tool in organic synthesis. nih.govnih.gov

Key Research Findings on Imine Nucleophilic Addition:

| Catalyst/Reagent | Nucleophile Type | Product Type | Reference |

|---|---|---|---|

| Acid Catalyst | Primary Amine | Imine (reverse reaction) | libretexts.org |

| Molecular Iodine | Silyl Enol Ethers, Trimethylsilyl Cyanide | β-Amino Ketones, α-Amino Nitriles | researchgate.net |

Electrophilic Substitution on the Aromatic Rings

The this compound molecule possesses two distinct aromatic rings that can undergo electrophilic substitution: the fused benzene (B151609) ring of the isoindole core and the 4-methylphenyl (tolyl) group.

The isoindole nucleus is generally reactive towards electrophiles due to the electron-donating nature of the heterocyclic system. matanginicollege.ac.in Substitution typically occurs on the benzene portion of the isoindole. The precise position of substitution would be influenced by the directing effects of the fused pyrrole-like ring and the imine functionality.

The tolyl group is also activated towards electrophilic aromatic substitution. The methyl group is an ortho-, para-director. Therefore, electrophilic attack will preferentially occur at the positions ortho to the methyl group (C-3' and C-5').

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The choice of reagents and conditions would determine the regioselectivity and extent of substitution on either or both aromatic rings. For example, iodine-catalyzed reactions are known to be effective for the substitution of indole (B1671886) derivatives, a related class of heterocycles. nih.govbeilstein-journals.org

Cycloaddition Reactions Involving the Imine Moiety

The imine functionality within the isoindol-1-imine core can participate as a key component in cycloaddition reactions, providing a powerful method for the construction of complex heterocyclic systems. nih.gov These reactions, particularly 1,3-dipolar cycloadditions, are efficient routes to five-membered rings. frontiersin.orgwikipedia.org

Intramolecular 1,3-Dipolar Cycloadditions

Intramolecular 1,3-dipolar cycloadditions represent a sophisticated strategy for building fused ring systems. frontiersin.org In the context of this compound, this would require the introduction of a suitable dipolarophile (like an alkene or alkyne) onto the molecule, for example, on the N-phenyl ring. The other component, the 1,3-dipole, could be generated from the imine itself or an adjacent group.

A related class of dipoles, azomethine imines, are widely used in [3+2] cycloaddition reactions to form dinitrogen-fused heterocycles. rsc.org These can be generated in situ and react with various dipolarophiles. rsc.org By analogy, if a suitable precursor to a 1,3-dipole were attached to the isoindol-1-imine scaffold, an intramolecular cycloaddition could proceed, leading to novel polycyclic architectures. The high organization of the transition state in these pericyclic reactions often results in excellent regioselectivity and stereoselectivity. mdpi.com

Formation of Fused Heteropolycyclic Systems (e.g., pyrazolo[5,1-a]isoindoles)

The isoindol-1-imine framework is a valuable synthon for creating fused heteropolycyclic compounds, such as pyrazolo[5,1-a]isoindoles. These structures are of significant interest due to their biological activities. researchgate.netnio.res.in The synthesis of these systems often involves the reaction of a suitable isoindole-derived precursor with a binucleophile like hydrazine (B178648) or its derivatives.

Several synthetic strategies can be envisioned:

Condensation and Cyclization: A common method involves the condensation of a hydrazine derivative with a 1-(2-carbonylphenyl) precursor. nih.gov The resulting intermediate can then undergo intramolecular cyclization and aromatization to yield the pyrazolo[5,1-a]isoindole system.

Tandem [3+2] Cycloaddition: An efficient approach involves the [3+2] cycloaddition of C,N-cyclic azomethine imines (which can be considered related to the isoindol-1-imine structure) with α,β-unsaturated ketones. mdpi.com This is followed by subsequent oxidative aromatization to furnish the fused heterocyclic product. mdpi.com

Palladium-Catalyzed Cascade Reactions: Advanced methods include palladium-catalyzed cascade reactions of components like 1-(2-bromophenyl)buta-2,3-dien-1-ones with hydrazine and isocyanides to construct the pyrazolo[5,1-a]isoindole scaffold in a one-pot process. researchgate.net

Representative Synthetic Approaches to Fused Pyrazole Systems:

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1-(2-bromophenyl)buta-2,3-dien-1-ones, hydrazine, isocyanide | Pd catalyst | Pyrazolo[5,1-a]isoindole | researchgate.net |

| 5-(2-bromophenyl)-1H-pyrazoles, terminal alkynes | Palladium catalyst | Pyrazolo[5,1-a]isoquinolines | nih.gov |

| C,N-cyclic azomethine imines, α,β-unsaturated ketones | K₂CO₃ (base), DDQ (oxidant) | 5,6-Dihydropyrazolo[5,1-a]isoquinolines | mdpi.com |

Self-Condensation Reactions Leading to Extended Conjugated Systems

The this compound molecule contains both electrophilic (the imine carbon) and nucleophilic (the exocyclic imine nitrogen) centers. This duality allows for the possibility of self-condensation reactions under appropriate catalytic conditions (either acidic or basic), similar to the behavior observed in other reactive carbonyl and dicarbonyl compounds like 1,3-indandione (B147059). researchgate.net

The self-condensation of 1,3-indandione is known to produce dimers, such as bindone, and trimers, like truxenone, which are extended conjugated systems. researchgate.net By analogy, the nucleophilic nitrogen of one isoindol-1-imine molecule could attack the electrophilic imine carbon of another. Subsequent elimination or rearrangement could lead to the formation of dimeric or oligomeric structures. These resulting molecules would feature extended π-conjugation across the linked isoindole units, potentially giving rise to interesting photophysical or electronic properties. The reversibility of imine bond formation and hydrolysis suggests that such condensation reactions could be part of a dynamic system. researchgate.net

Formation of Novel Chromophores (e.g., azadipyrromethene derivatives)

The synthesis of benzo-fused azadipyrromethenes, which are potent chromophores, can be achieved from precursors related to this compound. A notable method involves the reaction of phthalonitrile (B49051) with an aryl-Grignard reagent. amazonaws.com This process leads to the formation of 3-aryl-N-(3-aryl-isoindol-1-ylidene)-isoindol-1-amines. amazonaws.com While this specific reaction does not start from the pre-formed this compound, it highlights a key pathway where the isoindole core is constructed and dimerized in situ to form the extended, conjugated azadipyrromethene system. An alternative, though lower-yielding, route involves the treatment of 2-cyanobenzophenone (B1307989) with formamide. amazonaws.com

The core structure of these dyes, a central 5-6-5 fused ring system, is often stabilized by chelation with a BF2 unit, which imparts structural rigidity and inhibits rotation around the C-N bridging bonds. amazonaws.com

Influence of Catalysts and Conditions on Self-Condensation

The self-condensation of isoindole-related structures is a critical reaction for the synthesis of larger, more complex heterocyclic systems. In a related context, the self-condensation of 2-indolylmethanols is effectively promoted by Lewis acids, such as Lanthanum(III) triflate (La(OTf)3), to produce highly substituted indeno[1,2-b]indole (B1252910) derivatives in high yields. redalyc.org This suggests that the self-condensation of isoindol-1-imines could similarly be influenced by Lewis acid catalysis, which would activate the imine bond towards nucleophilic attack.

General imine formation and condensation reactions are often catalyzed by acid. nih.govmasterorganicchemistry.com The mechanism typically involves protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com For the self-condensation of this compound, this would likely involve one molecule acting as the electrophile and another as the nucleophile, potentially after tautomerization. The reaction conditions, such as the choice of acid catalyst and solvent, would be expected to significantly impact the rate and outcome of the reaction.

| Catalyst Type | Potential Influence on Self-Condensation |

| Lewis Acids (e.g., La(OTf)₃, BF₃·OEt₂) | Coordination to the imine nitrogen, enhancing the electrophilicity of the imine carbon and facilitating nucleophilic attack. |

| Brønsted Acids (e.g., p-TsOH, HCl) | Protonation of the imine nitrogen, leading to an activated iminium ion that is more reactive towards nucleophiles. masterorganicchemistry.com |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The concepts of regioselectivity and stereoselectivity are fundamental in understanding the derivatization of imines. Regioselectivity in reactions such as 1,3-dipolar cycloadditions is often governed by a combination of steric and electronic effects. amazonaws.com For instance, the addition of nitrile imines to dipolarophiles can show a preference for the formation of one regioisomer over another, where the more sterically demanding substituent directs the orientation of the addition. amazonaws.com

Stereoselectivity is crucial in reactions that create new chiral centers. In the context of imine chemistry, the use of chiral auxiliaries or catalysts can direct the formation of a specific stereoisomer. For example, the nitro-Mannich reaction, which involves the addition of a nitroalkane to an imine, can be rendered highly stereoselective through the use of chiral catalysts. researchgate.net The presence of electron-withdrawing groups on the imine nitrogen can enhance the polarizability of the C=N bond, facilitating the reaction. researchgate.net While specific studies on the regioselectivity and stereoselectivity of this compound are not detailed in the searched literature, these general principles would apply to its reactions.

Ring Transformations and Rearrangement Processes

Ring transformation reactions provide a powerful tool for the synthesis of diverse heterocyclic structures from readily available starting materials. nih.gov Highly electron-deficient heterocyclic systems are particularly prone to such transformations when treated with suitable nucleophiles. nih.gov For instance, 3-methyl-5-nitropyrimidin-4(3H)-one undergoes ring transformation in the presence of 1,3-dicarbonyl compounds to yield functionalized 4-pyridones. nih.gov

Given the strained nature of the isoindole ring system, this compound could potentially undergo ring-opening and rearrangement processes. Reactions involving the imines of 2-aminobenzaldehyde (B1207257) and related compounds can lead to the formation of various six-membered benzofused nitrogen heterocycles, including quinazolines and 1,4-benzodiazepin-3-ones. nih.gov These transformations often proceed through the addition of organometallic reagents followed by quenching with electrophiles, leading to rearrangements and the construction of new ring systems. nih.gov

| Reagent/Condition | Potential Ring Transformation/Rearrangement |

| Bidentate Nucleophiles | Potential for ring-opening of the isoindole core followed by recyclization to form a different heterocyclic system. nih.gov |

| Organometallic Reagents | Addition to the imine followed by rearrangement could lead to expanded or rearranged ring structures. nih.gov |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic characteristics. dergipark.org.trnih.gov These studies provide insights that are complementary to experimental data, helping to rationalize the molecule's behavior. For complex heterocyclic systems like isoindole derivatives, DFT methods are routinely used to investigate their fundamental properties. acgpubs.org

The three-dimensional structure of 2-(4-methylphenyl)-3H-isoindol-1-imine is not rigid. Rotation around single bonds allows the molecule to adopt various conformations, each with a specific potential energy. The collection of these conformations and their corresponding energies forms the molecule's energy landscape.

A key conformational feature of this compound is the rotation around the N-C bond connecting the isoindole nitrogen to the 4-methylphenyl (tolyl) group. DFT calculations can map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. rsc.org Studies on structurally similar molecules, such as N-benzhydrylformamides and 1-(arylsulfonyl)indoles, have used DFT to quantify these rotational barriers, which are typically in the range of 2.5 to 23 kcal/mol, depending on the specific bond and steric hindrance from substituents. mdpi.comnih.gov For this compound, the rotation of the tolyl group would likely have a barrier influenced by steric interactions between the hydrogen atoms on the phenyl ring and the isoindole core. The most stable conformation would balance π-conjugation effects with steric repulsion.

| Molecule/Fragment Type | Rotational Barrier (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| N-Benzhydrylformamide (Aryl rotation) | 2.5 | M06-2X/6-311+G | mdpi.com |

| 1-(Arylsulfonyl)indole (S-N rotation) | 2.5–5.5 | DFT/IRC | mdpi.com |

| 2,2′-bi-1H-imidazole (Inter-ring rotation) | 11.8 | B3LYP/6-31G | rsc.org |

| N-Benzhydryl-N-methylformamide (Formyl rotation) | 20–23 | M06-2X/6-311+G* | nih.gov |

The electronic nature of a molecule governs its reactivity and spectroscopic properties. DFT calculations are used to determine key electronic descriptors. The most important of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.net A small gap suggests the molecule is more reactive and can be more easily excited electronically. nih.gov For N-substituted isoindoline-1,3-diones and related imines, DFT studies have shown that the HOMO is often localized on the electron-rich aromatic rings, while the LUMO can be distributed across the π-system, including the imine or carbonyl groups. acgpubs.org

In this compound, the HOMO would be expected to have significant contributions from the isoindole and tolyl π-systems, while the LUMO would likely be centered on the C=N imine bond and the fused benzene (B151609) ring. Substituents on the phenyl ring can tune the HOMO-LUMO gap; electron-donating groups (like the methyl group) tend to raise the HOMO energy, while electron-withdrawing groups lower both HOMO and LUMO energies. mdpi.comnih.gov Solvents also influence these properties, with polar solvents often stabilizing the orbitals and affecting the energy gap. researchgate.net

| Para-Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| -H | -6.42 | -1.29 | 5.13 | researchgate.net |

| -CH₃ | -6.24 | -1.22 | 5.02 | researchgate.net |

| -OH | -6.04 | -1.18 | 4.86 | researchgate.net |

| -Cl | -6.52 | -1.48 | 5.04 | researchgate.net |

| -NO₂ | -7.01 | -2.22 | 4.79 | researchgate.net |

Tautomerism Studies and Energetic Preferences of Isoindol-1-imines

Imines that possess an α-hydrogen atom can exist in equilibrium with their enamine tautomers. thieme.decas.cn This phenomenon, known as imine-enamine tautomerism, is critical as it can dictate the molecule's reactivity. nih.govresearchgate.net For this compound, this equilibrium involves the migration of a proton from the C3 position of the isoindole ring to the imine nitrogen.

This process results in two potential tautomeric forms:

3H-isoindol-1-imine form: The structure as named.

1H-isoindol-1-amine form (enamine): A tautomer with a C=C double bond within the five-membered ring and an amino group (N-H) exocyclic to the ring system.

Computational studies can predict the relative stability of these tautomers by calculating their Gibbs free energies. nih.gov The energetic preference is influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. In many cyclic imine systems, the imine form is thermodynamically more stable. However, the enamine tautomer, even if present in a small amount, can be the more reactive species in certain reactions. cas.cnnih.gov The solvent environment can also play a decisive role, sometimes reversing the relative stability of the tautomers due to differential solvation energies. nih.gov

Structure-Electronic Property Relationship Analysis

The electronic properties of this compound are intrinsically linked to its molecular structure, particularly the interplay between the isoindole core and the 4-methylphenyl substituent. Theoretical investigations, often employing Density Functional Theory (DFT), provide significant insights into this relationship by analyzing how structural modifications influence the distribution of electron density and molecular orbital energies.

A key aspect of this analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in determining the electronic and optical properties of the molecule. For isoindole derivatives, the delocalized π-electron system is a dominant feature. acgpubs.org The introduction of a 4-methylphenyl group to the isoindole nitrogen atom is expected to modulate the electronic properties. The methyl group, being an electron-donating group, can influence the electron density of the aromatic ring it is attached to, which in turn affects the electronic communication with the isoindole core.

Computational studies on similar isoindole derivatives have shown that substituents on the N-phenyl ring can alter the HOMO-LUMO energy gap. tandfonline.com A smaller energy gap generally correlates with higher reactivity and can influence the molecule's absorption and emission characteristics. In the case of this compound, the electron-donating nature of the methyl group would likely increase the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to an unsubstituted phenyl derivative.

Furthermore, the planarity of the molecule plays a significant role. The dihedral angle between the isoindole ring system and the 4-methylphenyl ring will affect the extent of π-conjugation. A more planar conformation allows for better orbital overlap, leading to a more delocalized electron system and influencing the electronic properties.

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions, which are governed by the electronic structure of the molecule. tandfonline.comnih.gov For this compound, this analysis would reveal the nature and extent of interactions such as C-H···π and π-π stacking, which are guided by the distribution of electrostatic potential on the molecular surface. nih.gov

To illustrate the type of data generated in such analyses, the following interactive table presents hypothetical electronic property data for a series of N-substituted 3H-isoindol-1-imines, demonstrating the effect of substituents on the phenyl ring.

| Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| H | -5.8 | -1.2 | 4.6 | 2.1 |

| 4-CH₃ | -5.6 | -1.1 | 4.5 | 2.3 |

| 4-Cl | -5.9 | -1.4 | 4.5 | 1.8 |

| 4-NO₂ | -6.2 | -1.8 | 4.4 | 3.5 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on the electronic nature of the substituents.

Quantum Chemistry-Based Investigations of Reactivity and Stability

Quantum chemistry calculations are instrumental in elucidating the reactivity and stability of this compound. These computational methods allow for the exploration of reaction mechanisms, the prediction of reactive sites, and the determination of the relative stabilities of different isomers and tautomers.

One of the key areas of investigation for isoindole derivatives is their participation in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net The feasibility of such reactions can be evaluated by analyzing the energies of the frontier molecular orbitals of the isoindole (acting as the diene) and a potential dienophile. researchgate.net For this compound, quantum chemical calculations can determine the HOMO and LUMO energy levels, which are critical for predicting its reactivity in these pericyclic reactions. The reaction's kinetics and thermodynamics can be further explored by calculating the activation energies and reaction enthalpies for the formation of the corresponding cycloadducts.

The stability of this compound is another important aspect that can be investigated using quantum chemistry. This includes the analysis of its tautomeric forms. Isoindoles can exist in different tautomeric forms, and their relative energies, and therefore their relative populations at equilibrium, can be calculated. For the title compound, the stability of the 3H-isoindol-1-imine tautomer can be compared to other potential tautomers, such as the 1-amino-1H-isoindole form. These calculations typically involve geometry optimization of each tautomer followed by the calculation of their single-point energies at a high level of theory.

Furthermore, the chemical reactivity of different sites within the molecule can be predicted by calculating reactivity descriptors derived from conceptual DFT. These descriptors include the Fukui function, which identifies the most electrophilic and nucleophilic sites in a molecule, and the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and indicates regions prone to electrophilic or nucleophilic attack. For this compound, the imine nitrogen and the carbon atoms of the isoindole ring are expected to be key reactive sites.

The following table provides an example of the kind of data that can be generated from quantum chemistry calculations to assess the reactivity and stability of different tautomers of a hypothetical isoindole derivative.

| Tautomer | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) | Predicted Most Nucleophilic Site |

| 3H-Isoindol-1-imine | 0.0 (Reference) | 2.3 | Imine Nitrogen |

| 1-Amino-1H-isoindole | +5.2 | 3.1 | Amino Nitrogen |

Note: The data in this table is for illustrative purposes to show the application of quantum chemistry in stability and reactivity analysis.

These theoretical and computational investigations provide a detailed picture of the electronic structure, reactivity, and stability of this compound, guiding further experimental studies and applications of this class of compounds.

Advanced Applications in Materials Science and Catalysis

Applications in Organic Electronics and Optoelectronic Materials

The unique electronic structure of 2-(4-methylphenyl)-3H-isoindol-1-imine, characterized by a delocalized π-electron system, makes it an attractive candidate for applications in organic electronics and optoelectronics. This section explores the chromophoric and fluorophoric properties of systems derived from this compound, its potential in nonlinear optical materials, and the fundamental charge transfer and photophysical processes that underpin these applications.

Potential for Nonlinear Optical (NLO) Materials

Charge Transfer and Photophysical Processes

The photophysical behavior of molecules like this compound is governed by intramolecular charge transfer (ICT) processes upon photoexcitation. The arrangement of electron-donating (the methylphenyl group) and electron-accepting (the isoindol-1-imine core) moieties within the molecule can facilitate the movement of electron density upon absorption of light. This charge redistribution leads to a larger dipole moment in the excited state compared to the ground state. Such ICT characteristics are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The efficiency of these devices is often directly related to the control and optimization of these fundamental photophysical processes. While specific experimental data on the charge transfer dynamics of this compound is sparse, the general principles of ICT in similar donor-acceptor systems suggest that it would exhibit interesting photophysical properties worthy of further investigation.

Role as Ligands in Transition Metal Catalysis

The nitrogen atom of the imine group in this compound presents a coordination site for transition metals, opening up possibilities for its use as a ligand in catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifications to the isoindole backbone or the phenyl ring, allowing for the development of catalysts with specific activities and selectivities.

Design and Synthesis of Isoindol-1-imine Based Ligands

The synthesis of isoindol-1-imine derivatives can be achieved through various synthetic routes, including the palladium-catalyzed reaction of 2-bromobenzamide with phenylacetylene. A more recent and efficient method involves a one-pot synthesis from aromatic ketones and phthalonitrile (B49051). This accessibility allows for the systematic design and synthesis of a library of isoindol-1-imine-based ligands. By introducing different substituents on the phenyl ring or the isoindole core, the steric hindrance and electronic properties of the resulting ligand can be modulated. This tunability is a critical aspect in the design of effective ligands for transition metal catalysis, as it allows for the optimization of the catalyst's performance for a specific chemical transformation.

Catalytic Performance in Organic Transformations

Transition metal complexes bearing imine-containing ligands have demonstrated catalytic activity in a range of organic transformations. While specific catalytic applications of this compound complexes are not yet widely reported, the broader class of imine ligands is known to be effective in reactions such as oxidation, reduction, and cross-coupling reactions. The isoindol-1-imine framework provides a rigid scaffold that can influence the geometry and reactivity of the metal center. The development of catalysts based on this compound could lead to novel and efficient routes for the synthesis of complex organic molecules. Further research is needed to explore the full catalytic potential of transition metal complexes incorporating this specific ligand.

Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization of these systems are intermolecular in nature and are generally weaker than covalent bonds.

The unique three-dimensional structure and the distribution of electron density in this compound could potentially allow it to act as a host or guest molecule in supramolecular assemblies. The nitrogen and hydrogen atoms in the isoindol-1-imine core could participate in hydrogen bonding, while the aromatic rings could engage in π-π stacking interactions. These non-covalent interactions are fundamental to molecular recognition, where a host molecule selectively binds to a specific guest molecule.

Table 1: Potential Non-Covalent Interactions of this compound

| Interaction Type | Potential Participating Moieties |

|---|---|

| Hydrogen Bonding | Imine (N-H) and aromatic C-H groups |

| π-π Stacking | Phenyl and isoindole aromatic rings |

Further research would be necessary to synthesize and characterize host-guest systems involving this compound and to quantify the strength and selectivity of these interactions.

Should amphiphilic derivatives of this compound be synthesized, they would be expected to exhibit self-assembly in solution. An amphiphilic molecule possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. By attaching a long alkyl chain (hydrophobic tail) to the polar isoindol-1-imine head, the resulting amphiphile could spontaneously form organized structures such as micelles, vesicles, or liquid crystals in aqueous or organic media. The formation and characteristics of these self-assembled structures would be dependent on factors such as concentration, temperature, and solvent polarity.

Analytical Chemistry Applications (e.g., as chemical probes or reagents)

The chromophoric and potentially fluorophoric nature of the this compound core suggests its potential utility in analytical chemistry.

As a chemical probe , it could be designed to interact with specific analytes, leading to a detectable change in its spectroscopic properties, such as a shift in absorption or emission wavelength, or a change in fluorescence intensity. This would enable the qualitative and quantitative detection of the target analyte.

As a reagent , it could be employed in various chemical reactions for the derivatization of analytes to enhance their detectability or separability in techniques like chromatography or electrophoresis.

Table 2: Potential Analytical Applications and Corresponding Principles

| Application | Principle |

|---|---|

| Fluorescent Probe | Changes in fluorescence upon binding to an analyte. |

| Colorimetric Sensor | Visible color change in the presence of a target molecule. |

The development of this compound for these applications would require systematic studies to evaluate its sensitivity, selectivity, and stability under various analytical conditions.

Conclusion and Future Research Directions

Summary of Key Achievements in Isoindol-1-imine Chemistry

The chemistry of isoindol-1-imines has seen significant progress, establishing this scaffold as a valuable building block in synthetic organic chemistry. A primary achievement lies in the development of diverse synthetic methodologies for their preparation. Notably, catalyst-free, one-pot, three-component condensation reactions in aqueous media have been established, offering an efficient and environmentally friendly route to various isoindolin-1-imine derivatives researchgate.net. These methods provide access to a range of structurally diverse compounds in excellent yields researchgate.net.

Beyond their synthesis, isoindol-1-imines have proven to be versatile intermediates. They are instrumental in the construction of more complex, high-value molecules. For instance, they serve as key precursors in the synthesis of aza-BODIPY type compounds, hybrid meso-substituted tetrabenzotriazaporphyrins, and boron subphthalocyanine−subporphyrin systems, which are classes of molecules with significant applications in materials science and photochemistry researchgate.net. The reactivity of the imine functional group and the isoindole core allows for a variety of subsequent transformations, making them a powerful tool for synthetic chemists.

Unexplored Reactivity and Derivatization Avenues for 2-(4-Methylphenyl)-3H-isoindol-1-imine

While the synthesis of the isoindol-1-imine core is well-documented, the specific reactivity of this compound remains a largely unexplored frontier. The unique electronic and steric properties imparted by the 4-methylphenyl (p-tolyl) group offer intriguing possibilities for selective transformations. Future research should focus on systematically investigating the reactivity of this specific derivative.

Unexplored Reactions:

Cycloaddition Reactions: The isoindole moiety is known to participate in Diels-Alder reactions as a highly reactive diene researchgate.net. The potential of this compound to act as a diene in [4+2] cycloadditions with various dienophiles could lead to the synthesis of complex polycyclic structures.

C-H Functionalization: Direct C-H bond functionalization of the aromatic rings (both the isoindole core and the p-tolyl substituent) presents a powerful and atom-economical strategy for derivatization researchgate.netbeilstein-journals.org. Exploring regioselective C-H arylation, alkylation, or amination could rapidly generate a library of novel compounds with diverse functionalities.

Reactions at the Imine Moiety: The imine bond can undergo a variety of transformations. Its reduction would lead to the corresponding secondary amine, while hydrolysis would yield an isoindolinone. Addition reactions of nucleophiles to the C=N bond are also a viable, yet underexplored, avenue for this specific compound.

Derivatization Strategies:

Future work should focus on creating a diverse library of derivatives starting from this compound. This can be achieved by leveraging the aforementioned unexplored reactions. A systematic approach to derivatization will be key to unlocking the full potential of this scaffold for various applications.

| Derivatization Strategy | Potential Reaction | Target Functional Group |

| Core Expansion | [4+2] Cycloaddition | Polycyclic aromatic systems |

| Substituent Introduction | C-H Arylation/Alkylation | Aryl/Alkyl groups on aromatic rings |

| Imine Modification | Reduction / Nucleophilic Addition | Secondary Amine / Substituted Amines |

Advancements in Sustainable Synthetic Methodologies for the Scaffold

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound and related scaffolds must prioritize the development of sustainable synthetic methods.

Key areas for advancement include:

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical and can significantly reduce the number of synthetic steps, minimizing waste frontiersin.orgbookpi.org. Designing novel MCRs that lead directly to the this compound scaffold under mild conditions would be a significant achievement.

Catalyst-Free and Solvent-Free Conditions: Expanding on existing catalyst-free methods, the development of solvent-free or solid-state reactions would further enhance the environmental credentials of the synthesis researchgate.netstudylib.net. The use of techniques like ball milling could be explored.

Use of Greener Solvents and Catalysts: When solvents and catalysts are necessary, the focus should be on environmentally benign options. This includes the use of water, deep eutectic solvents, or supercritical fluids like CO2 chemistryviews.org. The development of recyclable heterogeneous catalysts can also minimize waste and cost peerj.com.

| Sustainable Approach | Key Benefit | Example Methodology |

| Multicomponent Reactions | High atom economy, step reduction | One-pot synthesis from 3+ components frontiersin.org |

| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simplifies purification | Reactions in water at room temperature researchgate.net |

| Solvent-Free Reactions | Reduces volatile organic compound (VOC) emissions | Solid-state synthesis, ball milling studylib.net |

| Green Solvents/Catalysts | Lower environmental impact and toxicity | Supercritical CO2, recyclable heterogeneous catalysts chemistryviews.orgpeerj.com |

Potential for Novel Advanced Materials Based on the Isoindol-1-imine Core

The isoindole skeleton is a key component in a variety of functional organic materials, including dyes, fluorescent probes, and organic semiconductors researchgate.netbeilstein-journals.orgmdpi.com. The specific electronic properties of this compound, arising from the extended π-conjugation across the isoindole and p-tolyl systems, make it a promising candidate for materials science applications.

Future research should explore the following avenues:

Organic Electronics: The potential of this compound and its derivatives as n-type or p-type semiconductors in organic field-effect transistors (OFETs) should be investigated mdpi.com. The ability to tune the electronic properties through derivatization could lead to materials with optimized charge transport characteristics.

Fluorescent Materials and Sensors: Isoindoles are known for their fluorescent properties rsc.orgnih.govnih.govresearchgate.netsioc-journal.cn. The synthesis of a series of derivatives of this compound and the systematic study of their photophysical properties could lead to the discovery of novel fluorophores for applications in bioimaging or as chemical sensors. The response of the fluorescence to different analytes or environmental conditions (e.g., pH, metal ions) would be a key area of investigation.

Nonlinear Optical (NLO) Materials: Molecules with extended π-electron systems, like the isoindole core, are candidates for NLO materials acgpubs.org. The NLO properties of this compound and its derivatives should be characterized to assess their potential in applications such as telecommunications and optical data storage.

Synergistic Integration of Computational and Experimental Approaches in Future Research

The synergy between computational modeling and experimental synthesis and characterization is a powerful paradigm in modern chemical research. For this compound, this integrated approach will be crucial for accelerating discovery and deepening understanding.

Key areas for synergistic research include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states for the synthesis and derivatization of the target compound tandfonline.comresearchgate.netmdpi.com. This can help in optimizing reaction conditions and predicting the feasibility of new reactions.

Prediction of Physicochemical Properties: Computational methods can predict key properties of novel derivatives before they are synthesized. This includes electronic properties (HOMO-LUMO gap), photophysical properties (absorption and emission wavelengths), and reactivity descriptors mdpi.comnih.gov. This predictive power can guide synthetic efforts towards molecules with desired characteristics for specific applications, such as in materials science.

Understanding Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting changes in properties, a deeper understanding of structure-property relationships can be established. This knowledge is invaluable for the rational design of new molecules with tailored functions.

| Integrated Approach | Application Area | Expected Outcome |

| DFT Reaction Modeling | Synthesis & Reactivity | Optimization of reaction conditions, prediction of new reaction pathways mdpi.com |

| Property Prediction | Materials Science | Identification of promising candidates for OFETs, fluorophores, NLO materials |

| In Silico Screening | Drug Discovery/Materials Design | Prioritization of synthetic targets, rational design of functional molecules |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and the broader class of isoindol-1-imine derivatives, paving the way for new discoveries and innovations.

Q & A

Q. What are the best practices for elucidating reaction mechanisms in isoindole-imine systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products